4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid
Overview
Description
4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid is a heterocyclic organic compound with a furan ring structure It is characterized by the presence of a methyl group at the 4-position, a keto group at the 5-position, and a carboxylic acid group at the 3-position
Mechanism of Action
Target of Action
The primary target of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid A structurally similar compound, c75, has been found to activate carnitine palmitoyltransferase-1 (cpt-1), a key regulator of the β oxidation of long-chain fatty acids .
Mode of Action
The exact mode of action of This compound The related compound c75 has been shown to activate cpt-1 and overcome inactivation of the enzyme by malonyl coa, an important physiological repressor of cpt-1 .
Biochemical Pathways
The biochemical pathways affected by This compound The activation of cpt-1 by the related compound c75 suggests that it may influence the β oxidation of long-chain fatty acids .
Result of Action
The molecular and cellular effects of This compound The activation of cpt-1 by the related compound c75 suggests that it may influence the metabolism of long-chain fatty acids .
Biochemical Analysis
Biochemical Properties
4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with carnitine palmitoyltransferase-1 (CPT-1), an enzyme involved in the β-oxidation of long-chain fatty acids. This interaction is crucial for regulating lipid metabolism, particularly in skeletal muscle . Additionally, this compound has been shown to inhibit fatty acid synthase, further influencing lipid metabolism .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with CPT-1 in hepatocytes leads to increased β-oxidation of fatty acids, which can impact energy production and lipid homeostasis . Additionally, the inhibition of fatty acid synthase by this compound can lead to reduced lipid synthesis, affecting cellular lipid levels and overall metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and activation. It activates CPT-1 by overcoming the inhibitory effects of malonyl CoA, a physiological repressor of CPT-1 . This activation does not involve the displacement of bound malonyl CoA, indicating a unique mechanism of action . Additionally, the inhibition of fatty acid synthase by this compound involves binding to the enzyme’s active site, preventing the synthesis of fatty acids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged effects on cellular function . Long-term exposure to the compound can lead to sustained activation of CPT-1 and inhibition of fatty acid synthase, resulting in lasting changes in lipid metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates CPT-1 and inhibits fatty acid synthase without causing adverse effects . At higher doses, toxic effects may be observed, including disruptions in lipid metabolism and potential damage to liver and muscle tissues . It is crucial to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as CPT-1 and fatty acid synthase, influencing the β-oxidation of fatty acids and lipid synthesis . These interactions can affect metabolic flux and metabolite levels, leading to changes in energy production and lipid homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biochemical effects and overall activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-methyl-2,3-dioxobutanoic acid with a suitable nucleophile can lead to the formation of the desired furan ring structure. The reaction conditions typically involve heating the reactants in the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methyl group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
4-Methylene-2-octyl-5-oxo-tetrahydro-furan-3-carboxylic acid: Similar in structure but with a longer alkyl chain.
Methyl 4-oxotetrahydrofuran-3-carboxylate: A methyl ester derivative with similar reactivity.
Uniqueness
4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
4-methyl-5-oxooxolane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-3-4(5(7)8)2-10-6(3)9/h3-4H,2H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUISPWOIMGQAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(COC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396770 | |
Record name | 4-Methyl-5-oxooxolane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89533-85-7 | |
Record name | 4-Methyl-5-oxooxolane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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